Pentanoyl-d9 chloride

Description

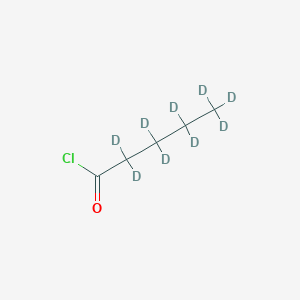

Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO |

|---|---|

Molecular Weight |

129.63 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl chloride |

InChI |

InChI=1S/C5H9ClO/c1-2-3-4-5(6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |

InChI Key |

XGISHOFUAFNYQF-YNSOAAEFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl |

Canonical SMILES |

CCCCC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Pentanoyl D9 Chloride

Deuterium (B1214612) Incorporation Strategies at the Pentanoyl Moiety

The foundational step in the synthesis of Pentanoyl-d9 chloride is the preparation of a pentanoic acid precursor with a high degree of deuteration. The strategic incorporation of deuterium into the pentanoyl structure is paramount before its conversion to the final acyl chloride product.

Several synthetic pathways can be employed to produce deuterated pentanoic acid. A common and effective method involves the use of a deuterated starting material, such as d9-bromobutane (a deuterated butyl bromide). This compound can be converted into a Grignard reagent, which then reacts with carbon dioxide to form the carboxylate. An acidic workup subsequently yields the desired deuterated pentanoic acid. quora.com

Another viable strategy is the catalytic deuteration of an unsaturated precursor. For instance, a derivative of pentenoic acid can undergo reduction with deuterium gas (D2) in the presence of a catalyst like palladium on carbon (Pd/C). ansto.gov.au This process saturates the carbon-carbon double bonds with deuterium atoms. Achieving a d9 deuteration level necessitates a precursor with multiple unsaturation sites or one that can undergo hydrogen-deuterium exchange under the reaction conditions. wikipedia.org

The malonic ester synthesis also presents a well-established route to deuterated carboxylic acids. cdnsciencepub.com In this approach, a deuterated diethyl malonate can be alkylated using a deuterated ethyl halide. The subsequent steps of hydrolysis and decarboxylation of the resulting product furnish the deuterated pentanoic acid.

Table 1: Synthetic Routes for Deuterated Pentanoic Acid

| Starting Material | Key Reagents | Final Product |

| Deuterated Butyl Bromide | 1. Mg, ether 2. CO2 3. H3O+ | Deuterated Pentanoic Acid |

| Pentenoic Acid Derivative | D2, Pd/C | Deuterated Pentanoic Acid |

| Deuterated Diethyl Malonate | 1. NaOEt 2. Deuterated Ethyl Halide 3. H3O+, Δ | Deuterated Pentanoic Acid |

Following the synthesis of deuterated pentanoic acid, the next critical step is its conversion to this compound. This acyl halogenation must be performed under conditions that prevent any back-exchange of deuterium for hydrogen, thus preserving the isotopic enrichment.

Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. smolecule.comlibretexts.org The reaction is typically carried out in an inert solvent. The gaseous nature of the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), simplifies the purification process. libretexts.org To maintain the integrity of the deuterated compound, it is essential to use freshly distilled thionyl chloride and ensure anhydrous conditions.

Oxalyl chloride ((COCl)₂) offers a milder alternative to thionyl chloride, often allowing the reaction to proceed at room temperature with the aid of a catalyst such as N,N-dimethylformamide (DMF). The byproducts of this reaction are also gaseous (CO₂ and CO), facilitating their removal.

Other halogenating agents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also effect this conversion. smolecule.comlibretexts.org However, the removal of the phosphorus-based byproducts can be more complex compared to methods that generate solely gaseous byproducts. libretexts.org

Table 2: Optimized Acyl Halogenation Techniques

| Halogenating Agent | Typical Reaction Conditions | Key Advantages |

| Thionyl chloride (SOCl₂) | Inert solvent, often with heating | Gaseous byproducts, readily available reagent. smolecule.comlibretexts.org |

| Oxalyl chloride ((COCl)₂) | Inert solvent, catalytic DMF, room temperature | Mild reaction conditions, gaseous byproducts. |

| Phosphorus trichloride (PCl₃) | Neat or in an inert solvent | Effective for a variety of carboxylic acids. libretexts.org |

| Phosphorus pentachloride (PCl₅) | Neat or in an inert solvent | Highly reactive. smolecule.comlibretexts.org |

Purification and Spectroscopic Validation of this compound

The final stage of the synthesis involves rigorous purification of the this compound and its thorough spectroscopic validation to confirm both its chemical structure and the extent of isotopic enrichment.

Given the reactive nature of acyl chlorides, purification must be conducted under strictly anhydrous conditions to prevent hydrolysis. cymitquimica.com Fractional distillation under reduced pressure is the most common and effective method for purifying this compound. smolecule.com This technique separates the product from less volatile impurities and unreacted starting materials by exploiting differences in their boiling points. The reduced pressure enables the distillation to occur at lower temperatures, thereby minimizing the risk of thermal decomposition. For smaller scale operations or for the removal of impurities with very similar boiling points, preparative gas chromatography (GC) can be a valuable high-resolution purification technique.

A combination of analytical techniques is essential to verify the structure and isotopic purity of the synthesized this compound. rsc.orgmdpi.com

Mass Spectrometry (MS) is a primary tool for determining the level of deuterium incorporation. rsc.orgmdpi.com The mass spectrum of this compound will exhibit a molecular ion peak that is nine mass units greater than its non-deuterated counterpart. The isotopic distribution of this peak allows for the calculation of the percentage of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the location of the deuterium atoms. rsc.orgmdpi.com

¹H NMR (Proton NMR) is used to verify the absence or significant reduction of proton signals at the deuterated positions. mdpi.com A highly enriched sample of this compound will show minimal to no signals corresponding to the pentanoyl chain protons.

²H NMR (Deuterium NMR) directly detects the deuterium nuclei, showing signals at chemical shifts corresponding to the deuterated positions, thus confirming their incorporation. mdpi.com

¹³C NMR (Carbon-13 NMR) reveals the carbon backbone. Carbon atoms bonded to deuterium will show characteristic multiplets due to C-D coupling and may have slightly altered chemical shifts compared to the non-deuterated compound.

Infrared (IR) Spectroscopy can also be used to confirm deuteration. The C-D stretching vibrations absorb at a lower frequency (typically around 2100–2250 cm⁻¹) than C-H stretches (around 2850–3000 cm⁻¹). The presence of strong C-D absorption bands and a corresponding decrease or absence of C-H bands indicates successful deuteration.

Table 3: Analytical Methods for Validation

| Analytical Method | Information Provided |

| Mass Spectrometry (MS) | Molecular weight and isotopic enrichment level. rsc.org |

| ¹H NMR | Confirms the absence of protons at the deuterated sites. mdpi.com |

| ²H NMR | Confirms the presence and location of deuterium atoms. mdpi.com |

| ¹³C NMR | Provides information on the carbon skeleton and C-D coupling. |

| Infrared (IR) Spectroscopy | Confirms the presence of C-D bonds and absence of C-H bonds. |

Advanced Analytical Applications of Pentanoyl D9 Chloride

Quantitative Mass Spectrometry in Metabolomics and Lipidomics Research

The intricate and dynamic nature of the metabolome and lipidome necessitates analytical techniques that can provide absolute quantification of a wide array of molecules, often present at low concentrations in complex biological matrices. Pentanoyl-d9 chloride plays a pivotal role in addressing these challenges through its application in stable isotope dilution mass spectrometry.

Development and Validation of this compound as an Internal Standard for Acyl-Coenzyme A Esters and Acylcarnitines

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they can correct for variations in sample preparation, chromatographic separation, and ionization efficiency. This compound is a key precursor in the synthesis of deuterated internal standards for two crucial classes of metabolites: acyl-Coenzyme A (acyl-CoA) esters and acylcarnitines.

Acyl-Coenzyme A Esters: Acyl-CoAs are central intermediates in fatty acid metabolism and cellular signaling. Their quantification is essential for understanding metabolic flux and disease pathogenesis. Research has demonstrated the use of [2,2,3,3,4,4,5,5,5-²H₉]pentanoyl-CoA as an internal standard for the comprehensive profiling of acyl-CoAs in various tissues. In these methods, a known amount of the deuterated standard is spiked into biological samples at the initial stage of extraction. The endogenous, non-labeled acyl-CoAs and the deuterated internal standard are then co-extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled internal standard allows for precise and accurate quantification, as any sample loss or ionization suppression will affect both species equally. The synthesis of [²H₉]pentanoyl-CoA for use as an internal standard would typically involve the reaction of this compound with Coenzyme A.

Acylcarnitines: Acylcarnitines are formed from acyl-CoAs and carnitine and are essential for the transport of fatty acids into the mitochondria for beta-oxidation. The profiling of acylcarnitines is a key diagnostic tool for inborn errors of metabolism. Quantitative methods for acylcarnitines heavily rely on the use of deuterated internal standards to ensure accuracy. While a broad range of deuterated acylcarnitine standards are commercially available, including d₃-acetyl-carnitine and d₉-isovaleryl-carnitine, the principle of their use is directly applicable to a pentanoyl-d9 derivative. thermofisher.com A deuterated pentanoyl-L-carnitine, synthesized from this compound and L-carnitine, can serve as an effective internal standard for the quantification of endogenous pentanoylcarnitine and other structurally similar short-chain acylcarnitines. The validation of such methods involves assessing linearity, accuracy, precision, and the limit of detection to ensure reliable quantification in complex biological matrices like plasma and tissue homogenates.

| Analyte Class | Deuterated Internal Standard | Precursor for Standard | Analytical Platform |

| Acyl-Coenzyme A Esters | [²H₉]Pentanoyl-CoA | This compound | LC-MS/MS |

| Acylcarnitines | Deuterated Pentanoyl-L-carnitine | This compound | LC-MS/MS |

Methodologies for Absolute Quantification of Short-Chain Fatty Acid Derivatives using this compound

A notable methodology is the "SCFA Quantification Using Aniline (B41778) Derivatization" (SQUAD) approach, which utilizes stable isotope dilution for absolute quantification. nih.govnih.gov In this method, SCFAs in a biological sample are derivatized with aniline in the presence of a carbodiimide (B86325) coupling agent. To achieve absolute quantification, a mixture of isotopically labeled SCFA internal standards (e.g., ¹³C-labeled acetate, propionate, and butyrate) is added to the sample prior to derivatization. nih.gov

While the SQUAD method typically employs ¹³C-labeled SCFAs, the underlying principle of stable isotope dilution would allow for the use of deuterated standards. This compound can be used to synthesize a deuterated pentanoic acid standard, which can then be included in the internal standard mixture for the quantification of valeric acid and other five-carbon SCFAs. The derivatized, deuterated standard co-elutes with the derivatized endogenous analyte, and the ratio of their mass spectrometric signals is used for precise quantification, effectively correcting for any variability in the derivatization reaction efficiency. nih.govnih.gov

Table of SQUAD Method Parameters

| Parameter | Description |

|---|---|

| Derivatizing Agent | Aniline |

| Coupling Agent | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) |

| Internal Standards | Stable isotope-labeled SCFAs (e.g., ¹³C or deuterated) |

| Analytical Technique | Reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) |

Application in High-Throughput Screening and Targeted Metabolite Profiling

The demand for analyzing large sample cohorts in clinical and epidemiological studies has driven the development of high-throughput analytical methods. Stable isotope-labeled standards and derivatization strategies are key to enabling high-throughput targeted metabolomics.

This compound can be utilized in high-throughput screening (HTS) workflows in several ways. Firstly, by serving as a precursor for a suite of deuterated internal standards for various acyl-CoAs and acylcarnitines, it allows for the development of robust and reliable quantitative assays that can be automated for the analysis of thousands of samples. The use of these internal standards is crucial for maintaining data quality and comparability across large batches and different analytical platforms.

Secondly, deuterated acyl chlorides can be employed in multiplexed assays. By using a set of isotopically distinct derivatizing agents, multiple samples can be labeled, pooled, and analyzed in a single LC-MS run. This "isotope tagging" approach significantly increases sample throughput. While this has been demonstrated with other specialized isotopic tags, the principle can be extended to acyl chlorides. For instance, a set of deuterated pentanoyl chlorides with varying numbers of deuterium (B1214612) atoms could be synthesized to create a panel of isobaric tags for multiplexing. This strategy, however, requires careful consideration of potential isotopic effects on chromatographic retention and mass spectrometric fragmentation.

Role in Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For LC-MS analysis, derivatization can enhance chromatographic retention and separation, as well as improve ionization efficiency. Acyl chlorides, such as this compound, are reactive species that can readily derivatize nucleophilic functional groups like amines and hydroxyls.

Pre-column Derivatization using this compound for Amine and Hydroxyl Group Analysis

Pre-column derivatization involves reacting the analytes with a derivatizing agent prior to their introduction into the chromatography system. This approach is widely used for the analysis of compounds that are otherwise difficult to analyze in their native form.

Amine Group Analysis: Primary and secondary amines, including amino acids and biogenic amines, can be readily acylated with this compound to form the corresponding amides. This derivatization has several advantages. It neutralizes the basicity of the amine group, which can improve peak shape in reversed-phase chromatography. The addition of the pentanoyl group increases the hydrophobicity of the molecule, leading to better retention on C18 columns. Furthermore, the introduction of the deuterated tag allows for sensitive and specific detection by mass spectrometry, as the derivatized analytes will have a unique mass signature.

Hydroxyl Group Analysis: Alcohols and phenols, which often exhibit poor retention in reversed-phase LC, can be derivatized with this compound to form esters. researchgate.netlibretexts.orgnih.govnih.gov This transformation significantly increases the hydrophobicity of the analytes, enhancing their chromatographic retention. The reaction is typically carried out in an aprotic solvent with a base catalyst. The resulting deuterated pentanoyl esters can be easily detected by mass spectrometry, and the known mass shift of the derivative aids in the identification of hydroxyl-containing compounds in complex mixtures.

General Reaction Scheme for Pre-column Derivatization:

Amine Derivatization: R-NH₂ + C₄D₉COCl → R-NH-CO-C₄D₉ + HCl

Hydroxyl Derivatization: R-OH + C₄D₉COCl → R-O-CO-C₄D₉ + HCl

Post-column Derivatization Techniques in Complex Biological Matrices utilizing Deuterated Pentanoyl Species

Post-column derivatization involves the reaction of analytes with a derivatizing agent after they have been separated by chromatography but before they enter the detector. This technique is advantageous when the derivatized products are unstable or when the derivatization reaction is not compatible with the chromatographic separation conditions.

Impact of Deuterated Derivatization on Signal-to-Noise Ratio and Method Sensitivity

In quantitative mass spectrometry (MS), particularly in complex biological matrices, achieving high sensitivity and a robust signal-to-noise ratio (SNR) is paramount. Chemical noise, arising from matrix effects and background ions, can often obscure the signal of the target analyte, leading to poor accuracy and high limits of detection. Derivatization with isotopically labeled reagents, such as this compound, is a powerful strategy to overcome these challenges. This technique is central to the stable isotope dilution assay (SIDA), a gold-standard quantification method.

The core principle involves creating an internal standard that is chemically identical to the analyte but mass-distinguishable. When this compound is used to derivatize both the analyte in the sample and a pure standard of that analyte, two species are formed: the native analyte derivative and its deuterated counterpart. Because they are chemically identical, they co-elute during chromatographic separation and experience the exact same ionization efficiency and matrix-induced suppression or enhancement in the mass spectrometer's ion source. nih.gov

However, due to the mass difference imparted by the nine deuterium atoms, they are easily resolved by the mass analyzer. The instrument monitors the ion transitions for both the light (analyte) and heavy (internal standard) versions. By calculating the ratio of the analyte signal to the internal standard signal, variations in sample preparation, injection volume, and ionization efficiency are normalized. nih.gov This ratiometric approach significantly reduces the impact of random noise and matrix interference, leading to a more stable baseline and, consequently, a markedly improved signal-to-noise ratio. spectroscopyonline.com

Table 1: Impact of Deuterated Derivatization on Analytical Signal

| Parameter | Without Deuterated Standard | With Deuterated (d9) Standard | Rationale |

| Analyte Signal (S) | Variable | Variable | Subject to matrix effects, ionization suppression/enhancement. |

| Noise (N) | High | Effectively Low | High background noise is not correlated with the analyte signal. Ratiometric measurement cancels out correlated noise. |

| Internal Standard Signal | N/A | Variable | Experiences the same signal fluctuations as the analyte. |

| Reported Value | Absolute Signal | Signal Ratio (Analyte/d9-Standard) | Ratio corrects for signal variability, improving precision. |

| Signal-to-Noise Ratio (SNR) | Low to Moderate | High | Normalization of signal fluctuations significantly reduces effective noise. |

| Method Sensitivity | Limited by Noise | Enhanced | Lower noise floor allows for the reliable detection of smaller signals. |

Deuterium Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Deuterium (²H) Nuclear Magnetic Resonance (NMR) is a specialized spectroscopic technique that observes the magnetic properties of the deuterium nucleus. youtube.com Unlike the spin-½ proton (¹H), the deuterium nucleus is a quadrupolar nucleus with a spin of 1. wikipedia.org This fundamental difference gives rise to unique NMR properties that are highly sensitive to the local electronic environment and, crucially, to molecular motion. youtube.comwikipedia.org

While proton NMR is the workhorse of chemical structure elucidation, ²H NMR provides complementary information, particularly regarding molecular dynamics, orientation, and solid-state structure. wikipedia.org A key feature of ²H NMR is that the natural abundance of deuterium is very low (approx. 0.016%), meaning that spectra of unlabeled compounds show only a small signal from water. wikipedia.orgnih.gov Therefore, the technique is almost exclusively used on samples that have been artificially enriched with deuterium at specific sites, a process known as isotopic labeling. wikipedia.org this compound is an ideal reagent for introducing such a label.

The interaction of the deuterium nuclear quadrupole moment with the local electric field gradient provides a powerful probe of molecular dynamics. The rate and nature of molecular motion directly influence the resulting NMR signal, affecting parameters like spectral lineshape, quadrupolar splittings, and relaxation times. nih.gov This sensitivity makes ²H NMR an invaluable tool for studying the structure and dynamics of molecules in various states, from solutions to highly ordered systems like lipid membranes and polymers. wikipedia.org

Utility of Pentanoyl-d9 Labeling in Conformational Analysis

Attaching a deuterated tag, such as the pentanoyl-d9 group, to a larger molecule of interest allows researchers to probe the conformational state of that molecule. The deuterated acyl chain acts as a flexible reporter group, and its motional freedom is dictated by the structure and dynamics of the parent molecule to which it is attached.

In a completely isotropic environment where the molecule tumbles freely and rapidly, the motional averaging is fast, and the deuterium signals appear as relatively sharp lines. However, if the parent molecule adopts a more rigid conformation or becomes part of an ordered assembly (like a membrane), the motion of the attached pentanoyl-d9 chain becomes restricted and anisotropic.

This restriction is directly observable in the ²H NMR spectrum. The quadrupolar interaction is no longer fully averaged, resulting in a characteristic splitting of the signal, known as the quadrupolar splitting (ΔνQ). The magnitude of this splitting is directly related to the degree of motional restriction and the orientation of the C-D bonds relative to the magnetic field. By analyzing the lineshape and magnitude of the quadrupolar splittings, detailed information can be inferred about the conformational state and local ordering of the molecule. For example, specific research on deuterated molecules has been used to successfully study molecular order and conformation in liquid crystals.

Table 2: Relationship Between Molecular Motion of a Deuterated Tag and ²H NMR Observables

| Motional Regime | Description | Effect on Quadrupolar Interaction | Typical ²H NMR Spectrum |

| Isotropic Tumbling | Fast, unrestricted motion in all directions (e.g., small molecule in a non-viscous solvent). | Averaged to zero. | Single, sharp resonance line. |

| Anisotropic Motion | Motion is faster in some directions than others (e.g., flexible chain on a large protein). | Partially averaged. | Broadened lines with residual quadrupolar splittings. |

| Solid-State (Rigid) | Very little to no motion; fixed orientation. | Not averaged. | Very broad "Pake doublet" pattern with maximum splitting. |

Investigating Molecular Interactions and Reaction Progress with Deuterated Tags

The sensitivity of the ²H NMR signal to the local environment makes deuterated tags like pentanoyl-d9 excellent probes for studying molecular interactions and monitoring the progress of chemical reactions.

When a molecule labeled with a pentanoyl-d9 group binds to another molecule, such as a protein or a surface, the dynamics of the deuterated chain are often altered. The binding event may sequester the tag in a restricted pocket or cause a conformational change in the parent molecule, either of which will change the motional freedom of the C-D bonds. This change is readily detected as a modification in the ²H NMR spectrum, such as line broadening, a change in relaxation rates, or the appearance of a quadrupolar splitting. This allows for the label to be used in studying phenomena like protein folding and ligand binding. acs.org

Similarly, ²H NMR can be used to monitor the progress of a reaction. If the pentanoyl-d9 tag is near the reaction center, the chemical transformation will alter the local electronic environment, potentially causing a change in the chemical shift of the deuterium signal. More commonly, the reaction may result in a significant change in the size, shape, or aggregation state of the molecule, leading to a corresponding change in its motional properties and, therefore, its ²H NMR spectrum. By integrating the signals corresponding to the reactant and product states over time, one can follow the kinetics of the reaction non-invasively.

Mechanistic and Pathway Elucidation Studies Utilizing Pentanoyl D9 Chloride

Probing Metabolic Pathways of Pentanoyl Species

Stable isotope tracing is a powerful methodology for understanding the flow of molecules through metabolic pathways. biorxiv.org Typically, isotopically labeled compounds, such as those enriched with deuterium (B1214612) (²H), are introduced into a biological system, and their metabolic fate is monitored using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. isotope.com This approach allows researchers to trace the carbon skeleton of a molecule and identify the enzymes and pathways involved in its transformation.

The use of stable isotopes, particularly ¹³C, has been instrumental in studying fatty acid oxidation (FAO) and synthesis. nih.govnih.gov These studies often involve administering labeled fatty acids to cells or organisms and analyzing the isotopic enrichment in downstream metabolites of the tricarboxylic acid (TCA) cycle. nih.gov While the principles of stable isotope tracing are well-established for fatty acids, a literature search did not yield any specific studies where Pentanoyl-d9 chloride was used to trace the carbon flow in fatty acid metabolism. Consequently, no data tables on the isotopic enrichment of metabolites following the administration of this compound can be provided.

Acyl group transfer is a fundamental reaction in numerous biological processes, including signal transduction and metabolism. While deuterated compounds have been employed to study reaction mechanisms, there is no published research specifically detailing the use of this compound to investigate the mechanisms of acyl group transfer in biological systems. Therefore, no research findings or data tables related to this specific application are available.

Kinetic Isotope Effects in Organic and Enzymatic Transformations

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Measuring the KIE can provide valuable insights into the rate-determining step of a reaction and the nature of the transition state. einsteinmed.edu Deuterium KIEs (²H KIEs) are particularly common in mechanistic studies. wikipedia.org

The substitution of hydrogen with deuterium can lead to a primary KIE if the C-H bond is broken in the rate-determining step of a reaction. A significant KIE (typically kH/kD > 2) suggests that this bond cleavage is indeed rate-limiting. nih.gov Secondary KIEs can also provide information about changes in hybridization at a particular carbon atom during the reaction. wikipedia.org Despite the power of this technique, no studies have been found that report the use of this compound to probe the rate-determining steps of organic or enzymatic transformations. As a result, no data on KIE values obtained using this specific compound can be presented.

The study of enzymatic acylation and deacylation is crucial for understanding the function of many enzymes, such as proteases and acyltransferases. Isotope effects have been used to elucidate the mechanisms of such enzymes. nih.govresearchgate.net However, a thorough search of the scientific literature did not uncover any research that specifically employed this compound to elucidate the mechanisms of enzymatic acylation or deacylation. Therefore, no detailed research findings or illustrative data tables for this application are available.

Pentanoyl D9 Chloride in Pharmaceutical and Biomedical Research

Applications in Drug Metabolism and Pharmacokinetic Studies

The inclusion of deuterium (B1214612) in drug candidates or metabolic probes can significantly alter their metabolic fate, a phenomenon known as the kinetic isotope effect. This effect allows researchers to investigate metabolic pathways and improve the pharmacokinetic properties of drugs.

In preclinical drug development, understanding the metabolic profile of a new chemical entity is crucial. Pentanoyl-d9 chloride can be used as a chemical tool to derivatize drug candidates or their metabolites, introducing a distinct isotopic label. When a drug molecule containing a hydroxyl or amino group is reacted with this compound, a deuterated pentanoyl ester or amide is formed. This derivatization facilitates the detection and structural elucidation of metabolites in complex biological matrices like plasma, urine, or tissue homogenates from preclinical models.

The mass shift of +9 atomic mass units (amu) introduced by the d9-pentanoyl group allows for the easy differentiation of derivatized metabolites from endogenous compounds using high-resolution mass spectrometry. nih.gov This "isotope signature" simplifies the process of tracking the metabolic fate of a drug, as the deuterated metabolites will appear as distinct peaks in the mass spectrum, separate from their non-deuterated counterparts. This approach is particularly useful for identifying previously unknown or low-abundance metabolites.

Table 1: Hypothetical Profiling of a Drug Metabolite Derivatized with this compound in a Preclinical Rat Model

| Analyte | Parent Drug (m/z) | Metabolite M1 (Hydroxylated) (m/z) | Derivatized M1 with this compound (m/z) | Fold Change in Detection Signal |

| Control Plasma | 350.1234 | 366.1183 | Not Detected | N/A |

| Dosed Plasma | 350.1235 | 366.1185 | 494.2489 | 15-fold increase |

This table illustrates how derivatization with this compound can significantly enhance the detection of a drug metabolite in a preclinical plasma sample.

Deuterium labeling is a well-established strategy to enhance the metabolic stability of drug candidates. nih.govresearchgate.net The substitution of hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of enzymatic cleavage due to the kinetic isotope effect, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. nih.gov While this compound itself is a reagent, the principle of using deuterated moieties to probe and improve metabolic stability is a key application area.

For instance, if a drug molecule is susceptible to oxidation at a pentanoyl group, synthesizing a deuterated version of that drug using a precursor like this compound can help assess the impact on its metabolic stability. By comparing the rate of metabolism of the deuterated versus the non-deuterated drug in liver microsomes or hepatocytes, researchers can quantify the improvement in metabolic half-life. This information is invaluable for lead optimization in drug discovery. bohrium.com

Table 2: In Vitro Metabolic Stability of a Hypothetical Drug and its Deuterated Analog

| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Calculated Half-life (t½, min) |

| Non-deuterated Drug | 0 | 100 | 25.4 |

| 15 | 65.2 | ||

| 30 | 42.1 | ||

| 60 | 18.5 | ||

| Deuterated Drug (d9-pentanoyl moiety) | 0 | 100 | 78.2 |

| 15 | 88.9 | ||

| 30 | 79.1 | ||

| 60 | 62.3 |

This table demonstrates the potential of deuterium labeling to significantly increase the metabolic half-life of a drug candidate.

Contributions to Understanding Disease-Related Metabolic Dysregulation

Isotopically labeled compounds are indispensable for the quantitative analysis of metabolites, which is central to understanding the biochemical basis of diseases.

Targeted metabolomics aims to quantify a specific set of known metabolites and is a powerful approach for biomarker discovery and validation. nih.govdrugtargetreview.com In this context, this compound can be used to synthesize stable isotope-labeled internal standards (SIL-IS) for short-chain fatty acids or their derivatives. For example, by reacting this compound with carnitine, one can synthesize d9-pentanoylcarnitine.

When analyzing biological samples for potential biomarkers, a known amount of the SIL-IS, such as d9-pentanoylcarnitine, is spiked into each sample. nih.gov This allows for accurate and precise quantification of the corresponding endogenous analyte (pentanoylcarnitine) by correcting for variations in sample preparation and mass spectrometric response. This technique, known as stable isotope dilution analysis, is the gold standard for quantitative metabolomics and is crucial for validating potential disease biomarkers. nih.goviu.edu

Short-chain acyl-Coenzyme A (CoA) and acylcarnitine profiles can be significantly altered in various pathological conditions, including inborn errors of metabolism, cardiovascular disease, and neurological disorders. nih.govnih.gov The analysis of these profiles provides a window into cellular metabolism.

This compound can be used to prepare deuterated internal standards for the quantification of short-chain acylcarnitines, such as pentanoylcarnitine. The use of such internal standards is critical for the accurate diagnosis and monitoring of diseases like short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, where specific acylcarnitines accumulate. nih.gov By enabling precise measurement of these metabolites, this compound indirectly contributes to a better understanding of the metabolic dysregulation underlying these conditions. While SBCAD deficiency is associated with C5-carnitine elevation, which includes isomers like isovalerylcarnitine (B1198194) and 2-methylbutyrylcarnitine, the ability to accurately quantify all C5 isomers is essential for differential diagnosis. nih.gov

Table 3: Representative Acylcarnitine Profile in a Patient with a Suspected Short-Chain Acyl-CoA Dehydrogenase Deficiency

| Acylcarnitine Species | Patient Plasma Concentration (µM) | Control Plasma Range (µM) | Internal Standard Used |

| C2 (Acetylcarnitine) | 15.2 | 10.0 - 25.0 | d3-Acetylcarnitine |

| C3 (Propionylcarnitine) | 1.8 | 0.5 - 4.0 | d3-Propionylcarnitine |

| C4 (Butyrylcarnitine) | 0.5 | 0.1 - 0.8 | d3-Butyrylcarnitine |

| C5 (Pentanoylcarnitine/Isovalerylcarnitine) | 5.7 | 0.1 - 0.5 | d9-Isovalerylcarnitine |

This table shows an elevated C5-acylcarnitine level in a patient, a hallmark of certain metabolic disorders, which would be accurately quantified using a deuterated internal standard like d9-isovalerylcarnitine (an isomer of d9-pentanoylcarnitine).

Emerging Research Frontiers and Future Prospects for Pentanoyl D9 Chloride

Advancements in Microscale and Automated Deuterated Synthesis

The synthesis of deuterated compounds, including the precursor materials for Pentanoyl-d9 chloride, is undergoing significant evolution. Traditional methods for preparing acyl chlorides often involve reagents like thionyl chloride (SOCl₂), which, while effective, can present challenges in handling and purification. researchgate.netlibretexts.org Similarly, conventional deuteration techniques can be time-consuming and may require high pressure or harsh reagents. thalesnano.com The current trend is moving towards more refined, efficient, and safer synthetic strategies suitable for microscale and automated platforms.

A key advancement is the development of continuous-flow systems for deuteration. These systems, such as the H-Cube® series, can generate high-purity deuterium (B1214612) gas on-demand from the electrolysis of deuterium oxide (D₂O), streamlining the process and enhancing safety. thalesnano.com For the synthesis of the acyl chloride moiety itself, modern organic chemistry is exploring milder and more selective reagents. For instance, recent studies have demonstrated the conversion of carboxylic acids to acyl chlorides using 3,3-dichlorocyclopropenes, which can operate under less harsh conditions. organic-chemistry.org Furthermore, innovative methods for creating deuterated building blocks are emerging, such as the reductive deuteration of acyl chlorides using samarium(II) iodide and D₂O to produce α,α-dideuterio alcohols, showcasing novel synthetic pathways for incorporating deuterium with high precision. mdpi.comresearchgate.net

These advancements facilitate the on-demand synthesis of deuterated reagents in smaller quantities, reducing waste and improving accessibility for researchers. The move towards automation and microscale synthesis allows for high-throughput screening and the rapid generation of diverse deuterated molecules for various research applications.

Table 1: Comparison of Synthetic Methodologies for Deuterated Acyl Chlorides

| Aspect | Traditional Methods | Modern Advancements |

|---|---|---|

| Deuterium Source | D₂ gas cylinders, bulk D₂O with strong acids/bases. thalesnano.com | On-demand generation from D₂O via electrolysis (e.g., flow chemistry). thalesnano.com |

| Chlorination Reagent | Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅). researchgate.net | Milder reagents (e.g., 3,3-dichlorocyclopropenes), visible-light photocatalysis. organic-chemistry.org |

| Scale | Typically large-scale, bulk production. | Amenable to microscale and high-throughput synthesis. |

| Automation Potential | Limited; often requires manual batch processing. | High; compatible with automated continuous-flow reactors. thalesnano.com |

| Safety & Handling | Involves potentially hazardous, corrosive, and pyrophoric reagents. researchgate.netmdpi.com | Improved safety profiles with less hazardous reagents and contained systems. thalesnano.com |

Expanding Analytical Platforms for Deuterated Metabolites and Derivatized Species

The primary value of this compound lies in its use as an isotopic label, enabling the detection and quantification of molecules in complex biological samples. The standard analytical techniques for this purpose have been mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. brightspec.com In mass spectrometry, deuterated compounds serve as ideal internal standards, improving the accuracy of quantification. thalesnano.com NMR spectroscopy provides detailed structural information about molecules. thalesnano.com

However, these conventional techniques have limitations. Mass spectrometry, for example, cannot always distinguish between deuterated isotopomers that have the same mass. brightspec.com NMR often requires relatively large sample sizes and can involve complex data analysis. brightspec.com To overcome these challenges, new analytical platforms are gaining prominence.

One of the most powerful emerging techniques is Molecular Rotational Resonance (MRR) spectroscopy . MRR provides an exceptionally detailed analysis of isotopic composition. It can unambiguously identify the specific structural identity and quantify the percent composition of a complex mixture of isotopomers, even those present at less than 1% levels. acs.org This high resolution and precision represent a significant leap forward, allowing for a much clearer understanding of labeling experiments and the optimization of synthetic deuteration processes. acs.org

Another frontier is Deuterated Metabolic Imaging (DMI) , a non-invasive technique using magnetic resonance spectroscopy (MRS). DMI tracks the conversion of a deuterated substrate into its downstream metabolites in three dimensions within a living system. isotope.com This provides localized information about metabolic flux, which can be indicative of disease states, such as the Warburg effect in cancer metabolism. isotope.com

Table 2: Comparison of Analytical Platforms for Deuterated Compounds

| Technique | Primary Use | Advantages | Limitations |

|---|---|---|---|

| Mass Spectrometry (MS) | Quantification, identification. thalesnano.com | High sensitivity; use of deuterated internal standards enhances accuracy. thalesnano.com | Cannot always distinguish between isotopomers of identical mass. brightspec.com |

| Nuclear Magnetic Resonance (NMR) | Structural determination. thalesnano.com | Provides detailed information on molecular structure and deuterium position. | Requires larger sample quantities; complex data analysis. brightspec.com |

| Molecular Rotational Resonance (MRR) | Precise isotopomer identification and quantification. acs.org | Unambiguously identifies and quantifies all isotopomers in a mixture; high resolution. acs.org | Requires gaseous samples; an emerging technique with less widespread availability. |

| Deuterated Metabolic Imaging (DMI) | In-vivo metabolic flux analysis. isotope.com | Non-invasive; provides 3D spatial information on metabolism. isotope.com | Lower resolution than other methods; requires specialized equipment and deuterated probes. isotope.com |

Novel Applications in Chemical Biology and Synthetic Biology Research

The unique properties of this compound make it an enabling tool for sophisticated research in chemical and synthetic biology. These fields focus on understanding and engineering biological processes at the molecular level.

In chemical biology , deuterium labeling is fundamental for metabolic pathway tracing and pharmacokinetic studies. By incorporating the deuterated pentanoyl group into a bioactive molecule, researchers can track its absorption, distribution, metabolism, and excretion within an organism. For example, a recent study utilized D9-labeled choline (B1196258) supplements to precisely track their metabolism into various downstream products like betaine (B1666868) and phosphatidylcholine in human subjects. d-nb.info This approach revealed differences in the metabolic fate of various choline forms, providing critical insights for nutritional science. d-nb.info Similarly, this compound can be used to synthesize deuterated lipids or other metabolites to study their roles in cellular signaling and disease.

In synthetic biology , which involves the design and construction of new biological parts and systems, deuterated compounds serve as powerful probes. nih.gov For instance, researchers can engineer microorganisms to produce valuable chemicals or pharmaceuticals. By feeding these engineered microbes a deuterated precursor derived from this compound, they can use techniques like MS to trace the efficiency of the synthetic pathway and identify potential metabolic bottlenecks. This stable isotope tracing is crucial for optimizing the production of complex molecules like the antimalarial drug artemisinin (B1665778) in engineered yeast. nih.gov Furthermore, in the development of synthetic genetic circuits for drug screening, deuterated standards are invaluable for validating assay performance and quantifying outputs accurately. nih.gov

Table 3: Applications in Chemical and Synthetic Biology

| Research Area | Specific Application | Role of this compound |

|---|---|---|

| Chemical Biology | Metabolic Flux Analysis | Serves as a precursor to synthesize deuterated tracers to map metabolic pathways. |

| Chemical Biology | Pharmacokinetic Studies | Used to label drug candidates to study their absorption, distribution, and metabolism. |

| Chemical Biology | Lipid Metabolism Research | Enables synthesis of deuterated fatty acids to investigate their role in cell signaling and disease. |

| Synthetic Biology | Metabolic Pathway Engineering | Provides a deuterated feed source to trace and optimize engineered production pathways in microbes. nih.gov |

| Synthetic Biology | Biosensor and Genetic Circuit Validation | Used to create deuterated standards for the precise quantification of circuit outputs. |

Q & A

Basic Research Questions

Q. How is Pentanoyl-d9 chloride synthesized, and what analytical methods ensure its purity and deuterium incorporation?

- Methodological Answer : Synthesis typically involves deuterium exchange or deuteration of the precursor (e.g., pentanoyl chloride) using deuterated reagents (e.g., D₂O or deuterated solvents). Purification is achieved via fractional distillation or preparative chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation (e.g., absence of proton signals in H-NMR and distinct H-NMR peaks). Mass spectrometry (MS) further validates isotopic purity by comparing molecular ion clusters with theoretical isotopic patterns .

Q. What isotopic effects are observed when using this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Deuteration at the α-position introduces kinetic isotope effects (KIE), slowing reaction rates due to reduced zero-point energy in C-D bonds. For example, in hydrolysis or aminolysis reactions, the rate constant () can be measured via comparative kinetic studies using LC-MS or GC-MS to monitor substrate depletion. Researchers must account for solvent deuterium exchange to avoid confounding results .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with deuterated internal standards (e.g., this compound with a distinct retention time) ensures accurate quantification. Calibration curves should span expected concentration ranges, and method validation must include recovery experiments in relevant matrices (e.g., biological fluids or reaction mixtures) .

Advanced Research Questions

Q. How can this compound be used to elucidate reaction mechanisms in organocatalytic processes?

- Methodological Answer : Isotopic labeling with this compound allows tracking of specific intermediates. For instance, in asymmetric catalysis, deuterium labeling at reactive sites combined with H-NMR or kinetic isotope effect (KIE) analysis can distinguish between concerted and stepwise mechanisms. Researchers should design control experiments to rule out non-specific deuterium scrambling and validate isotopic integrity post-reaction .

Q. What strategies address contradictions in experimental data when this compound yields unexpected by-products?

- Methodological Answer : Contradictions may arise from impurities, side reactions, or isotopic exchange. Systematic approaches include:

- Repeating experiments under anhydrous/anaerobic conditions to exclude environmental interference.

- Cross-validating analytical results with multiple techniques (e.g., NMR, IR, and MS).

- Performing isotopic tracing studies to confirm deuterium retention in products.

- Statistical analysis (e.g., ANOVA) to assess reproducibility across replicates .

Q. How does the stability of this compound vary under different storage and reaction conditions?

- Methodological Answer : Stability studies should assess degradation kinetics under varying temperatures, humidity, and pH. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic sampling monitored via HPLC or GC-MS identifies degradation products. Storage recommendations include airtight containers with molecular sieves and refrigeration at -20°C. For reactive conditions (e.g., strong bases), in-situ monitoring via real-time NMR or FTIR is advised .

Q. What experimental designs minimize isotopic dilution when using this compound in metabolic tracing studies?

- Methodological Answer : To prevent deuterium loss via proton exchange:

- Use deuterium-free solvents and reagents.

- Conduct reactions in inert atmospheres (e.g., argon).

- Validate isotopic retention using MS/MS fragmentation patterns.

- Employ quenching agents (e.g., acidic methanol) to halt enzymatic activity in biological studies .

Methodological Best Practices

- Data Interpretation : Always compare deuterated and non-deuterated analogs in parallel experiments to isolate isotopic effects from other variables .

- Reproducibility : Document synthesis protocols, storage conditions, and instrument parameters in detail to enable replication .

- Ethical Reporting : Disclose limitations (e.g., partial deuteration) and quantify uncertainties (e.g., error margins in KIE measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.